

TH5487 Experimental Protocol for Cell Culture Studies: Application Notes

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For Researchers, Scientists, and Drug Development Professionals

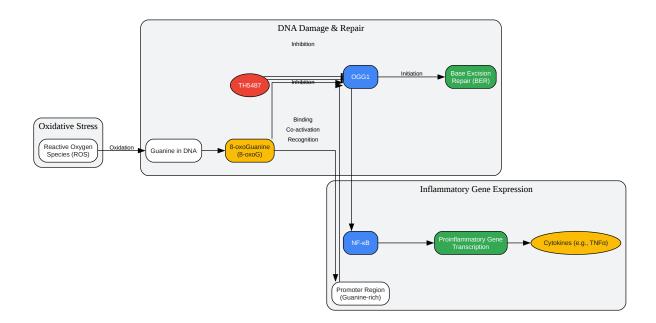
Abstract

TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for removing the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG).[1] Beyond its canonical role in DNA repair, OGG1 has been implicated in the transcriptional regulation of proinflammatory genes. **TH5487** exerts its effects by binding to the active site of OGG1, preventing its interaction with 8-oxoG lesions in DNA.[2][3] This inhibition leads to the accumulation of genomic 8-oxoG and modulates inflammatory responses, making **TH5487** a valuable tool for studying oxidative DNA damage and inflammation in cancer and other diseases. These application notes provide detailed protocols for utilizing **TH5487** in cell culture studies to investigate its biological effects.

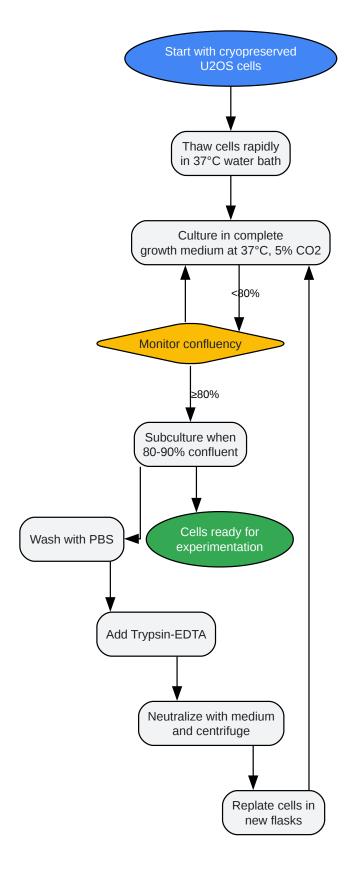
Mechanism of Action

TH5487 inhibits OGG1 with a half-maximal inhibitory concentration (IC50) of 342 nM.[1] By blocking OGG1's ability to recognize and excise 8-oxoG, **TH5487** disrupts the initial step of BER for this common oxidative lesion. This leads to an accumulation of 8-oxoG in the genome, which can be visualized and quantified. Furthermore, **TH5487** has been shown to suppress the expression of proinflammatory genes. This is achieved by preventing OGG1 from binding to guanine-rich promoter regions of these genes, which in turn reduces the recruitment of transcription factors such as NF-κB.[3]









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- 3. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation PMC [pmc.ncbi.nlm.nih.gov]
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